molecular formula C11H14O3 B13621364 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol

3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B13621364
M. Wt: 194.23 g/mol
InChI Key: KBNBPTXNQCVANU-ONEGZZNKSA-N
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Description

3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol (CAS: 409367-00-6) is an α,β-unsaturated alcohol characterized by a propenol backbone substituted with a 2,5-dimethoxyphenyl group. This compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in aldol condensation reactions and the preparation of heterocyclic systems . Its structure features a hydroxyl group at the C1 position and methoxy substituents at the 2- and 5-positions of the aromatic ring, which influence its electronic properties, solubility, and reactivity. Crystallographic studies, such as those reported in Acta Crystallographica Section E, have elucidated its molecular geometry and hydrogen-bonding patterns, which are critical for understanding its solid-state behavior .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-6,8,12H,7H2,1-2H3/b4-3+

InChI Key

KBNBPTXNQCVANU-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/CO

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and an appropriate acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as ruthenium complexes can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the saturated alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with cellular pathways that regulate oxidative stress and apoptosis. The compound can induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death. This ROS-mediated apoptosis is selective for cancer cells, sparing healthy cells . The molecular targets include genes involved in glutathione metabolism, such as CHAC1, which is highly upregulated upon treatment with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues
Compound Name Functional Groups CAS Number Key Differences
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one Ketone, dimethylphenyl, phenyl N/A Ketone vs. alcohol; methyl vs. methoxy groups
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Alcohol, diethylamino, dimethyl N/A Aliphatic vs. aromatic backbone; amino substituent
Compound 5 (from Molbank) Thioxotetrahydro-pyrimidinone N/A Incorporated into a heterocyclic system
  • 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one : Replacing the hydroxyl group with a ketone eliminates hydrogen-bonding capacity, reducing polarity and aqueous solubility. The methyl groups (vs. methoxy) decrease electron-donating effects, altering reactivity in electrophilic substitutions .
  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: The aliphatic backbone and diethylamino group enhance basicity, contrasting with the aromatic, electron-rich dimethoxyphenyl group in the target compound. This difference impacts applications in catalysis or drug design .
  • Compound 5 (Molbank): The target compound’s propenol moiety is integrated into a thioxotetrahydro-pyrimidinone scaffold, demonstrating its utility in constructing bioactive heterocycles. This modification introduces sulfur-based resonance and additional hydrogen-bonding sites .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Property 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol (Inferred) 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
Molecular Weight ~208 g/mol 159.27 g/mol
Density ~1.1 g/cm³ (estimated) 0.875 g/cm³
Boiling Point Not available 226.6 °C
Solubility Moderate in polar solvents (e.g., ethanol) High in organic solvents
  • The dimethoxyphenyl group enhances aromatic π-π stacking in the solid state, as evidenced by crystallographic data .
  • The hydroxyl group increases polarity compared to aliphatic alcohols like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, affecting chromatographic behavior .

Research Tools and Methodologies

  • Crystallography : SHELX and ORTEP-3 software have been critical in resolving the target compound’s crystal structure, highlighting intermolecular hydrogen bonds absent in ketone analogues .
  • Spectroscopy : NMR and FTIR data (as in Molbank) differentiate the target compound’s hydroxyl and methoxy signals from analogues’ functional groups .

Biological Activity

3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol, a compound belonging to the chalcone class, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antioxidant, anticancer, and antimicrobial effects. This article explores the biological activity of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol, supported by research findings, case studies, and data tables.

3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol is characterized by its aromatic structure and the presence of methoxy groups that enhance its reactivity and biological interactions. It can undergo various chemical transformations, including oxidation and reduction, leading to the formation of derivatives with distinct biological properties.

The compound's biological activity is primarily attributed to its ability to interact with cellular pathways that regulate oxidative stress and apoptosis. Research indicates that 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol can induce the generation of reactive oxygen species (ROS) in cancer cells. This ROS-mediated apoptosis selectively targets malignant cells while sparing healthy tissues.

Antioxidant Activity

3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol has been investigated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property is crucial in preventing various diseases associated with oxidative stress .

Anticancer Activity

The anticancer potential of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol has been a focal point in many studies. It has been shown to induce apoptosis in several cancer cell lines through mechanisms involving ROS generation and activation of the Nrf2 pathway. The Nrf2 pathway plays a significant role in cellular defense against oxidative stress by regulating the expression of antioxidant genes .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µg/mL)Mechanism of Action
HePG-221.19Induction of ROS-mediated apoptosis
MCF-730.91Activation of Nrf2-dependent pathways
PC349.32Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer effects, 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various pathogens, including fungi and bacteria. The compound's structural features contribute to its ability to disrupt microbial membranes or interfere with metabolic processes .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans125 µg/mL
Staphylococcus aureus250 µg/mL

Case Studies

Several studies have highlighted the therapeutic potential of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol:

  • Study on Antioxidant Activity : A study demonstrated that this compound significantly increased the expression of antioxidant enzymes in human lung epithelial cells, suggesting its role as a potent antioxidant agent .
  • Research on Anticancer Effects : In vitro experiments showed that treatment with 3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol led to a marked reduction in cell viability in HePG-2 liver cancer cells compared to untreated controls .
  • Antimicrobial Testing : A recent investigation found that this compound effectively inhibited the growth of both fungal and bacterial strains at varying concentrations, showcasing its potential as a natural antimicrobial agent .

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